5-(1-Methyl-1H-indol-3-yl)imidazolidine-2,4-dione
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Overview
Description
5-(1-Methyl-1H-indol-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an indole and an imidazolidine-2,4-dione moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylindole-3-carboxaldehyde with urea under acidic conditions to form the imidazolidine-2,4-dione ring . The reaction is typically carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-indol-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-(1-Methyl-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-3-yl)methylideneimidazolidine-2,4-dione: A similar compound with a different substitution pattern on the indole ring.
(Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione: Another derivative with a benzyl group attached to the indole ring.
Uniqueness
5-(1-Methyl-1H-indol-3-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the indole ring can affect the compound’s interaction with molecular targets and its overall stability.
Properties
CAS No. |
95187-56-7 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-(1-methylindol-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c1-15-6-8(7-4-2-3-5-9(7)15)10-11(16)14-12(17)13-10/h2-6,10H,1H3,(H2,13,14,16,17) |
InChI Key |
LEAPGJZKAATGFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
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